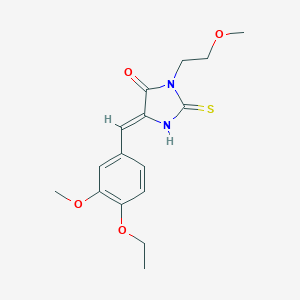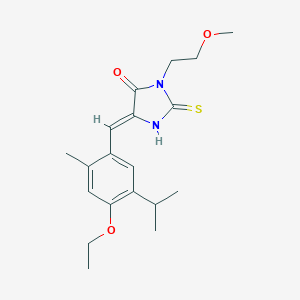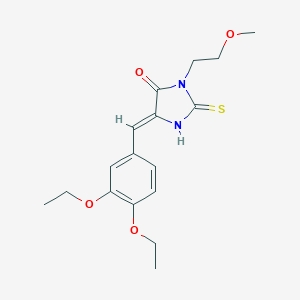![molecular formula C27H24Cl2O5 B305714 9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B305714.png)
9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as D609 and is known for its ability to inhibit phosphatidylcholine-specific phospholipase C (PC-PLC).
Mechanism of Action
D609 inhibits 9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione by binding to the active site of the enzyme and preventing it from catalyzing the hydrolysis of phosphatidylcholine. This inhibition leads to a decrease in the production of phosphatidylcholine, which has been shown to have various physiological effects.
Biochemical and Physiological Effects:
D609 has been shown to have various biochemical and physiological effects. Inhibition of 9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione by D609 has been shown to reduce the production of reactive oxygen species, which are known to be involved in the pathogenesis of various diseases. Additionally, D609 has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using D609 in lab experiments is its ability to inhibit 9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione selectively. This allows researchers to study the effects of 9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione inhibition without affecting other pathways. However, one of the limitations of using D609 is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of D609. One of the most promising directions is the development of D609-based therapies for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of D609 and its effects on different signaling pathways. Finally, the development of more efficient synthesis methods for D609 could lead to its wider use in various fields of research.
Conclusion:
In conclusion, D609 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ability to selectively inhibit 9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has led to its use in the study of various diseases, including cancer, inflammation, and cardiovascular diseases. Further research is needed to fully understand the mechanism of action of D609 and its potential applications in different fields.
Synthesis Methods
The synthesis of D609 involves a multistep process that starts with the reaction of 2,6-dichlorobenzyl alcohol with 3-methoxyphenol in the presence of a base. The resulting product is then reacted with 1,3-cyclohexanedione in the presence of a Lewis acid catalyst to form the final product, D609. This synthesis method has been optimized to improve the yield and purity of the final product.
Scientific Research Applications
D609 has been extensively studied for its potential applications in various fields of research. One of the most significant applications of D609 is its ability to inhibit 9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, which is an enzyme that plays a crucial role in the production of phosphatidylcholine. This inhibition has been shown to have therapeutic potential in the treatment of various diseases, including cancer, inflammation, and cardiovascular diseases.
properties
Product Name |
9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione |
|---|---|
Molecular Formula |
C27H24Cl2O5 |
Molecular Weight |
499.4 g/mol |
IUPAC Name |
9-[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione |
InChI |
InChI=1S/C27H24Cl2O5/c1-32-24-13-15(11-12-21(24)33-14-16-17(28)5-2-6-18(16)29)25-26-19(30)7-3-9-22(26)34-23-10-4-8-20(31)27(23)25/h2,5-6,11-13,25H,3-4,7-10,14H2,1H3 |
InChI Key |
ZAHMJQZXBHKLGS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2C3=C(CCCC3=O)OC4=C2C(=O)CCC4)OCC5=C(C=CC=C5Cl)Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3=C(CCCC3=O)OC4=C2C(=O)CCC4)OCC5=C(C=CC=C5Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-fluorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B305631.png)
![2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B305634.png)
![1-(4-chlorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B305636.png)
![N-(2-ethyl-6-methylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305637.png)
![2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B305638.png)
![2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B305642.png)
![4-({[4-(4-ethoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)morpholine](/img/structure/B305643.png)
![(5Z)-3-(2-methylpropyl)-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]imidazolidin-4-one](/img/structure/B305646.png)
![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-isobutyl-2-thioxo-4-imidazolidinone](/img/structure/B305647.png)



![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone](/img/structure/B305652.png)
![3-(5-{(Z)-[1-(2-methoxyethyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B305653.png)